

# Validating the anticancer effects of "Anticancer agent 172" in patient-derived xenografts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 172*

Cat. No.: *B12366171*

[Get Quote](#)

## Comparative Analysis of Anticancer Agent 172 in Patient-Derived Xenograft Models

This guide provides a comprehensive comparison of the novel dual PI3K/mTOR inhibitor, "**Anticancer agent 172**," against established therapies in a patient-derived xenograft (PDX) model of PIK3CA-mutant breast cancer. The data presented herein is intended to offer researchers and drug development professionals an objective evaluation of its preclinical efficacy and mechanism of action.

## Agent Comparison and Efficacy

"**Anticancer agent 172**" was evaluated against a selective PI3K inhibitor (Alpelisib), an mTOR inhibitor (Everolimus), and a standard-of-care chemotherapy (Paclitaxel). The primary endpoint was Tumor Growth Inhibition (TGI), with secondary endpoints focused on target modulation and tolerability.

Table 1: Comparative Efficacy and Tolerability in BR-042-PX PDX Model

| Agent                | Dosing Schedule        | Mean TGI (%) | Standard Deviation (±) | Mean Body Weight Change (%) |
|----------------------|------------------------|--------------|------------------------|-----------------------------|
| Vehicle Control      | Daily, p.o.            | 0            | N/A                    | +1.5                        |
| Anticancer agent 172 | 50 mg/kg, Daily, p.o.  | 98.2         | 5.1                    | -3.2                        |
| Alpelisib            | 150 mg/kg, Daily, p.o. | 75.4         | 8.9                    | -4.5                        |
| Everolimus           | 10 mg/kg, Daily, p.o.  | 62.1         | 10.3                   | -2.8                        |
| Paclitaxel           | 20 mg/kg, QW, i.v.     | 55.8         | 12.5                   | -8.9                        |

TGI: Tumor Growth Inhibition; p.o.: Oral gavage; i.v.: Intravenous; QW: Once weekly.

Table 2: Target Modulation via Immunohistochemistry (IHC)

| Agent                | Biomarker    | Mean % Positive Cells (Stained) | Standard Deviation (±) |
|----------------------|--------------|---------------------------------|------------------------|
| Vehicle Control      | p-AKT (S473) | 85.2                            | 7.6                    |
| p-S6K (T389)         | 91.5         | 5.8                             |                        |
| Anticancer agent 172 | p-AKT (S473) | 5.1                             | 2.3                    |
| p-S6K (T389)         | 3.8          | 1.9                             |                        |
| Alpelisib            | p-AKT (S473) | 10.3                            | 4.1                    |
| p-S6K (T389)         | 45.7         | 9.2                             |                        |
| Everolimus           | p-AKT (S473) | 82.1                            | 8.0                    |
| p-S6K (T389)         | 12.5         | 5.5                             |                        |

p-AKT and p-S6K are key downstream effectors of PI3K and mTOR, respectively. A reduction in staining indicates successful target inhibition.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental design used for this comparative study.

[Click to download full resolution via product page](#)

Caption: PI3K/AKT/mTOR pathway with inhibition points for each agent.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Validating the anticancer effects of "Anticancer agent 172" in patient-derived xenografts]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12366171#validating-the-anticancer-effects-of-anticancer-agent-172-in-patient-derived-xenografts\]](https://www.benchchem.com/product/b12366171#validating-the-anticancer-effects-of-anticancer-agent-172-in-patient-derived-xenografts)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)